molecular formula C7H6ClNO3 B1422695 1-(Chloromethoxy)-4-nitrobenzene CAS No. 14790-63-7

1-(Chloromethoxy)-4-nitrobenzene

Cat. No. B1422695
CAS RN: 14790-63-7
M. Wt: 187.58 g/mol
InChI Key: CZTSFCVWZASDQJ-UHFFFAOYSA-N
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Description

1-(Chloromethoxy)-4-nitrobenzene, also known as CMNB, is an organic compound belonging to the nitrobenzene family. It is a colorless, crystalline solid with a pungent odor and a melting point of 99-100 °C. It is soluble in water, ethanol, and benzene and is used in organic synthesis and as a laboratory reagent. CMNB is a versatile compound that can be used for a variety of purposes, including the synthesis of other organic compounds, the study of biochemical and physiological effects, and the study of the mechanism of action of various compounds.

Scientific Research Applications

Ultrasound-Assisted Synthesis

1-(Chloromethoxy)-4-nitrobenzene's derivatives, such as 1-butoxy-4-nitrobenzene, can be synthesized using ultrasound-assisted methods. This process involves aqueous potassium carbonate and a phase-transfer catalyst, enhancing reaction efficiency under ultrasonic conditions (Harikumar & Rajendran, 2014).

Environmental Sensing

In environmental applications, derivatives of 1-(Chloromethoxy)-4-nitrobenzene, like 1-chloro-4-nitrobenzene, can be detected using electrochemical sensors. These sensors utilize carbon nanohorns and β-cyclodextrin for high sensitivity and selectivity in detecting such compounds (Kingsford et al., 2018).

Chemical Modification and Reactions

The chlorine atom in similar compounds like 1-chloro-4-nitrobenzene can be replaced with different groups (like OCH2CH2OH), demonstrating its versatility in chemical modifications and synthesis (Blanksma & Fohr, 2010).

Catalytic Applications

1-(Chloromethoxy)-4-nitrobenzene derivatives can be involved in catalytic processes. For example, 1,2-Dichloro-4-nitrobenzene can be synthesized using a tower reactor and Lewis acid catalysts, showcasing its potential in industrial-scale chemical production (Hui-ping, 2005).

Biodegradation Studies

Environmental studies often focus on the biodegradation of similar compounds. For instance, 1-chloro-4-nitrobenzene can be used as a carbon, nitrogen, and energy source by certain bacterial strains, indicating its role in bioremediation and environmental clean-up processes (Shah, 2014).

Adsorption and Removal from Environments

Research on the adsorption of derivatives like 1-chloro-4-nitrobenzene onto materials such as carbon nanotubes highlights its potential for environmental cleanup, particularly in removing pollutants from aqueous solutions (Nazari & Gharbani, 2013).

properties

IUPAC Name

1-(chloromethoxy)-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO3/c8-5-12-7-3-1-6(2-4-7)9(10)11/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZTSFCVWZASDQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50706388
Record name 1-(Chloromethoxy)-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50706388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Chloromethoxy)-4-nitrobenzene

CAS RN

14790-63-7
Record name 1-(Chloromethoxy)-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50706388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
A Chibba - 2014 - search.proquest.com
… 1-chloromethoxy-4-nitrobenzene, synthesized in two steps from pNP and chloromethylthioether, in basic conditions, yielding the β-glycoside product in 40% yield (Scheme 2.1).…
Number of citations: 3 search.proquest.com

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